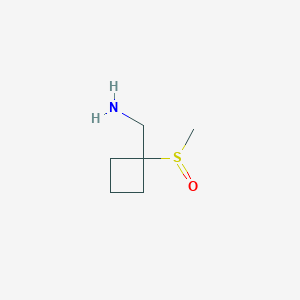
(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a tetrazole ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. One common approach is to first synthesize the piperazine derivative by reacting 3-chlorophenylamine with piperazine under controlled conditions. The tetrazole ring can be formed through a cyclization reaction involving p-tolyl hydrazine and an appropriate nitrile source.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The tetrazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(p-tolyl)-3H-thiazol-5-yl)methanone: Similar structure but with a thiazole ring instead of a tetrazole ring.
(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-imidazol-5-yl)methanone: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone lies in its combination of a piperazine ring with a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-14-5-7-16(8-6-14)26-22-18(21-23-26)19(27)25-11-9-24(10-12-25)17-4-2-3-15(20)13-17/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOIDYNLVAUPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)
![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)

![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2829478.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2829481.png)
